molecular formula C20H24N2O3 B267332 N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide

N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide

Katalognummer B267332
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: ZOKOYNCKGGILMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide, also known as Dapagliflozin, is a drug that belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors. It is used to treat type 2 diabetes mellitus and has been approved by the Food and Drug Administration (FDA) for use in the United States since 2014. Dapagliflozin works by inhibiting the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and improved glycemic control.

Wirkmechanismus

N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden works by inhibiting the SGLT2 transporter in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By inhibiting this transporter, N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden increases urinary glucose excretion, leading to improved glycemic control.
Biochemical and Physiological Effects
N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden has been shown to have several biochemical and physiological effects in addition to its glucose-lowering effects. For example, it has been shown to reduce blood pressure, improve lipid profiles, and reduce inflammation in patients with type 2 diabetes. It has also been shown to have beneficial effects on renal function and to reduce the risk of kidney disease progression.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden in lab experiments is that it has a well-established mechanism of action and has been extensively studied in preclinical and clinical trials. However, one limitation is that it may not be suitable for all types of experiments, as its effects are primarily related to glucose metabolism and may not be relevant for all research questions.

Zukünftige Richtungen

There are several potential future directions for research on N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden. One area of interest is its potential use in the treatment of other conditions, such as heart failure and non-alcoholic fatty liver disease. Another area of interest is its potential use in combination with other drugs for the treatment of type 2 diabetes. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden, particularly in special populations such as pregnant women and patients with renal impairment.

Synthesemethoden

The synthesis of N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden involves several steps, including the reaction of 2,6-dimethylphenol with acetic anhydride to form 2,6-dimethylacetophenone. This compound is then reacted with 4-chloro-3-nitrobenzoic acid to form 2,6-dimethyl-4-(4-chloro-3-nitrobenzoyl)phenol. The nitro group is subsequently reduced to an amino group, and the resulting compound is acetylated to form 2,6-dimethyl-4-(4-acetylamino-3-chlorobenzoyl)phenol. Finally, this compound is reacted with 2-methylpropylamine to form N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden.

Wissenschaftliche Forschungsanwendungen

N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden has been extensively studied in preclinical and clinical trials for its efficacy in treating type 2 diabetes mellitus. One study found that treatment with N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden resulted in significant reductions in HbA1c levels, fasting plasma glucose levels, and body weight compared to placebo. Another study showed that N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden was effective in reducing cardiovascular events in patients with type 2 diabetes and established cardiovascular disease.

Eigenschaften

Molekularformel

C20H24N2O3

Molekulargewicht

340.4 g/mol

IUPAC-Name

N-[3-[[2-(2,6-dimethylphenoxy)acetyl]amino]phenyl]-2-methylpropanamide

InChI

InChI=1S/C20H24N2O3/c1-13(2)20(24)22-17-10-6-9-16(11-17)21-18(23)12-25-19-14(3)7-5-8-15(19)4/h5-11,13H,12H2,1-4H3,(H,21,23)(H,22,24)

InChI-Schlüssel

ZOKOYNCKGGILMH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC(=CC=C2)NC(=O)C(C)C

Kanonische SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC(=CC=C2)NC(=O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.